N-(2-chlorobenzyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H12ClNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
WJPQWWMWVNNVOG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=CC=CC=C1Cl |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Chlorobenzyl Propanamide and Analogues
Established Synthetic Routes to N-(2-chlorobenzyl)propanamide Derivatives
Amidation Reactions and Related Coupling Protocols
Amidation is a fundamental process in the synthesis of this compound derivatives. This typically involves the reaction of a carboxylic acid or its activated derivative with an amine.
A common and straightforward method for synthesizing N-benzylamides is the Schotten-Baumann reaction, which involves the reaction of an acid chloride with an amine. For instance, 3-chloro-N-(2-chlorobenzyl)propanamide can be synthesized by reacting 3-chloropropanoyl chloride with 2-chlorobenzylamine (B130927) in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This reaction is generally performed under anhydrous conditions to maximize yield.
Modern coupling reagents have also been employed to facilitate the direct amidation of carboxylic acids and amines, avoiding the need to first prepare the acid chloride. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid, which then reacts with the amine. pensoft.net For example, N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid have been synthesized by first reacting the carboxylic acid with CDI in anhydrous dimethylformamide (DMF), followed by the addition of the corresponding benzylamine. pensoft.net
Boron-based reagents have also emerged as effective promoters for amidation. The use of B(OCH2CF3)3 has been shown to successfully mediate the amidation of a wide range of carboxylic acids and amines, including N-protected amino acids, with high efficiency and enantiopurity. acs.org This method often allows for a simple workup procedure using commercially available resins, which avoids aqueous workup and chromatography. acs.org
| Reaction | Reagents | Key Features | Reference |
| Schotten-Baumann Reaction | Acid chloride, Amine, Base (e.g., triethylamine) | Classical method, often high yielding. | |
| CDI Coupling | Carboxylic acid, 1,1'-Carbonyldiimidazole (CDI), Amine | Avoids preparation of acid chloride. pensoft.net | pensoft.net |
| Boron-Mediated Amidation | Carboxylic acid, Amine, B(OCH2CF3)3 | High efficiency, good for sensitive substrates. acs.org | acs.org |
Derivatization from Precursor Molecules
The synthesis of this compound analogues can also be achieved by modifying existing precursor molecules. This approach allows for the introduction of various functional groups and the creation of a library of related compounds.
One common strategy involves the nucleophilic substitution of a suitable leaving group on a pre-formed amide. For example, the chlorine atoms in 3-chloro-N-(2-chlorobenzyl)propanamide can be substituted by nucleophiles such as amines or thiols. Another example is the synthesis of 3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide, which can be achieved through the direct acylation of a benzamide (B126) derivative with 2-bromoacetyl chloride.
Furthermore, complex benzamide analogues can be synthesized by first creating a core structure and then adding substituents in subsequent steps. For instance, new N-substituted phenyl benzamide derivatives have been synthesized by first preparing 3-(2-chloroacetamido)benzoic acid, which is then reacted with 2-mercaptobenzimidazole. The resulting intermediate is converted to an acid chloride and finally reacted with various substituted anilines. nih.gov
| Precursor | Reaction Type | Product | Reference |
| 3-chloro-N-(2-chlorobenzyl)propanamide | Nucleophilic Substitution | Substituted amides or thioamides | |
| Benzamide derivative | Direct Acylation | 3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide | |
| 3-(2-chloroacetamido)benzoic acid | Multi-step derivatization | N-substituted phenyl benzamide derivatives | nih.gov |
Multi-Step Organic Synthesis Approaches for Complex Analogues
The synthesis of complex analogues of this compound often requires multi-step synthetic sequences. These routes are designed to build the target molecule step-by-step, allowing for precise control over the final structure.
A patent describes a method for producing (R)-N-[1-(3-methoxyphenyl)ethyl]-3-(2-chlorobenzene)propanamine, which involves the reduction of the corresponding amide precursor. google.com This amide is synthesized from (R)-3-methoxy-α-methylbenzylamine. google.com Another example involves the synthesis of N-benzylbenzamide propionic acids in a four-step process, starting with the activation of a formylbenzoic acid with isobutyl chloroformate, followed by reaction with a benzylamine, a Wittig reaction, and finally hydrolysis. acs.org
Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
Researchers are continuously exploring new synthetic methods to improve the efficiency and selectivity of N-benzylamide synthesis. These novel strategies often involve new catalysts, reaction conditions, or reaction pathways.
Microwave-assisted synthesis has been utilized to prepare N-benzylamide non-steroidal anti-inflammatory drug (NSAID) conjugates. nih.gov This method, particularly a microwave-assisted bimolecular nucleophilic substitution in the final step, was found to be effective and suppressed competing elimination reactions. nih.gov
Electrochemical methods are also gaining traction. An electrochemical approach for the site-selective C-H amidation of benzene (B151609) and its derivatives with nitriles has been developed, using a copper catalyst under mild conditions. researchgate.net This method offers a "green" alternative to traditional methods that often require harsh oxidants. Another innovative approach is the electrochemical benzylic C(sp3)–H amidation, which proceeds without external mediators or oxidants. thieme-connect.com
A novel method for the synthesis of N-benzylamides from benzyl (B1604629) chlorides and nitriles utilizes hydrated ferric chloride as a Lewis acid catalyst. researchgate.net This reaction proceeds in excellent yields under mild conditions. researchgate.net
Considerations for Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral this compound derivatives presents an additional challenge of controlling the stereochemistry. Enantioenriched chiral benzylamides are important substructures in many pharmaceuticals. wiley.com
One approach to stereoselective synthesis is to use chiral starting materials. For instance, the synthesis of (R)-N-[1-(3-methoxyphenyl)-ethyl]-3-(2-chlorobenzene)propanamine relies on the use of the enantiomerically pure (R)-3-methoxy-α-methylbenzylamine. google.com
Catalytic asymmetric methods are also being developed. A dual copper and photocatalysis system has been reported for the enantioselective intermolecular radical amidation of benzylic C-H bonds. wiley.com This method allows for the direct formation of enantioenriched benzylic amides under mild conditions with a broad substrate scope. wiley.com The Kinugasa reaction, employing chiral ynamides and nitrones, has been shown to be a highly stereoselective method for constructing chiral α-amino-β-lactams, which can be precursors to chiral amides. nih.gov
The development of predictive models and a deeper understanding of reaction mechanisms are crucial for advancing stereoselective synthesis. rsc.org These tools can help in the rational design of catalysts and reaction conditions to achieve high levels of stereocontrol.
Chemical Reactivity and Transformation Studies of N 2 Chlorobenzyl Propanamide
Investigations into Nucleophilic Substitution Reactions of the Chlorobenzyl Moiety
The chlorobenzyl portion of N-(2-chlorobenzyl)propanamide contains a primary benzylic chloride. This structure is highly susceptible to nucleophilic substitution reactions, where the chloride ion acts as a leaving group and is replaced by a nucleophile. Such reactions on benzyl (B1604629) halides can proceed through either an SN1 or SN2 mechanism, with the specific pathway being influenced by the reaction conditions, such as the solvent and the nature of the nucleophile.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves the formation of a resonance-stabilized benzylic carbocation as an intermediate. The presence of the benzene (B151609) ring delocalizes the positive charge, making this intermediate relatively stable. However, the chlorine atom at the ortho position on the benzene ring is an electron-withdrawing group, which can slightly destabilize the adjacent carbocation, potentially making the SN1 pathway less favorable compared to unsubstituted benzyl chloride.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. Benzyl halides are reactive towards SN2 reactions because the phenyl ring stabilizes the transition state. This pathway is generally favored by strong nucleophiles and polar aprotic solvents.
Given these characteristics, this compound is expected to react with a variety of nucleophiles to yield substituted derivatives.
Table 1: Plausible Nucleophilic Substitution Reactions and Conditions
| Nucleophile | Reagent Example | Solvent | Expected Product |
|---|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Water/Acetone | N-(2-hydroxybenzyl)propanamide |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | N-(2-cyanobenzyl)propanamide |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol | N-(2-ethoxybenzyl)propanamide |
| Ammonia | Ammonia (NH₃) | Ethanol | N-(2-aminobenzyl)propanamide |
Analysis of Amide Bond Hydrolysis Pathways
The amide bond is generally stable, but it can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. This process breaks the C-N bond of the amide linkage.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield a carboxylic acid (propanoic acid) and the protonated amine (2-chlorobenzylammonium salt).
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This also proceeds through a tetrahedral intermediate. The intermediate then eliminates the amine (2-chlorobenzylamine) and forms the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt (sodium propanoate), and the amine is liberated.
Table 2: Amide Hydrolysis Pathways and Products
| Condition | Reagents | Expected Products |
|---|---|---|
| Acidic | Aq. HCl, Heat | Propanoic acid + 2-Chlorobenzylammonium chloride |
Exploration of Condensation Reactions Involving Amide and Other Functional Groups
Condensation reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. While the formation of this compound itself is a condensation reaction between propanoic acid (or its derivative) and 2-chlorobenzylamine (B130927), the resulting secondary amide still possesses a reactive N-H bond.
This N-H proton can be acidic enough to be removed by a strong base, and the resulting amide anion could participate in further reactions. More commonly, secondary amides can undergo condensation with highly reactive electrophiles like aldehydes. This type of reaction, known as the Betti reaction or a related condensation, would lead to the formation of a more complex structure by adding a substituent to the amide nitrogen. However, such reactions often require specific catalysts and forcing conditions.
Derivatization Strategies for Structural Modification and Functionalization
The structure of this compound offers several avenues for derivatization to create new analogues with modified properties.
Modification at the Benzyl Carbon: As detailed in Section 3.1, the primary route for functionalization is the nucleophilic substitution of the chloride. This allows for the introduction of a wide array of functional groups, including hydroxyl, cyano, alkoxy, and amino groups, fundamentally altering the chemical nature of the benzyl moiety.
Modification of the Amide Group: The amide itself can be modified. Reduction of the amide carbonyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would convert the amide into a secondary amine, yielding N-(2-chlorobenzyl)propan-1-amine.
Substitution on the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The existing chloro and alkylamide substituents will direct incoming electrophiles. The chlorine atom is deactivating but ortho-, para-directing, while the -CH₂NHCO- group is also generally considered ortho-, para-directing and weakly activating or deactivating. The combination of these directing effects would likely lead to substitution at the C4 and C6 positions of the ring.
Mechanistic Elucidation of Key Chemical Transformations
Mechanism of Nucleophilic Substitution (SN2 Pathway): The reaction of this compound with a strong nucleophile like the cyanide ion (CN⁻) is likely to proceed via an SN2 mechanism.
Step 1: The nucleophile (CN⁻) approaches the benzylic carbon from the side opposite to the chlorine atom (backside attack).
Step 2: A single transition state is formed where a partial bond exists between the carbon and the incoming cyanide ion, and the carbon-chlorine bond is partially broken.
Step 3: The chloride ion is expelled as a leaving group, and the new carbon-cyanide bond is fully formed, resulting in an inversion of stereochemistry if the carbon were chiral.
Mechanism of Base-Catalyzed Amide Hydrolysis: The hydrolysis of the amide bond under basic conditions follows a nucleophilic acyl substitution pathway.
Step 1: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the amide group. The pi bond of the C=O group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.
Step 2: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond.
Step 3: Simultaneously, the C-N bond breaks, and the 2-chlorobenzylamide anion is expelled as the leaving group. This step is generally the rate-determining step.
Step 4: A rapid acid-base reaction occurs. The newly formed propanoic acid protonates the more basic 2-chlorobenzylamide anion to give the final products: a propanoate salt and 2-chlorobenzylamine.
Pharmacological and Biological Activity Research on N 2 Chlorobenzyl Propanamide Derivatives
Antimicrobial Activity Investigations
The quest for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Derivatives of N-(2-chlorobenzyl)propanamide have shown promise in this area, with research exploring their effectiveness against various bacterial and fungal strains.
Antibacterial Efficacy Studies
A series of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol, including 3-(2-(Benzo[d]thiazol-2-yl)phenoxy)-N-(2-chlorobenzyl)propanamide, were synthesized and evaluated for their antibacterial properties. derpharmachemica.com The in vitro antibacterial activity of these compounds was tested against various bacterial strains. While specific data for the this compound derivative was part of a broader study, the class of compounds exhibited notable inhibitory activity. derpharmachemica.com For instance, some derivatives showed high inhibitory activity against both bacteria and fungi. derpharmachemica.com
Similarly, research on other related structures, such as 3-chloro-N-(2-chlorobenzyl)propanamide, has indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains. Another study on chalcone-linked amine derivatives, including (E)-3-chloro-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)propanamide, also demonstrated antibacterial activity. nih.gov
Table 1: Antibacterial Activity of Related Propanamide Derivatives
| Compound Class | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| Amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol | Various bacteria | High inhibitory activity | derpharmachemica.com |
| 3-chloro-N-(2-chlorobenzyl)propanamide | Gram-positive and Gram-negative bacteria | MIC values from 4.69 to 22.9 µM | |
| Chalcone linked amine derivatives | Various bacteria | Good antibacterial activity | nih.gov |
| 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides | S. aureus, S. typhi, P. aeruginosa, E. coli, B. subtilis | Potent agents with MIC values from 8.34 to 9.24 µM | ajol.info |
Antifungal Efficacy Studies
The same series of new amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol were also assessed for their antifungal efficacy. derpharmachemica.com The compound 3-(2-(Benzo[d]thiazol-2-yl)phenoxy)-N-(2-chlorobenzyl)propanamide was among the synthesized derivatives. derpharmachemica.com The study revealed that this class of compounds possesses antifungal properties, with some derivatives showing high inhibitory activity against the tested fungal strains. derpharmachemica.com For example, against Aspergillus niger and Trichoderma viride, the zones of inhibition were measured, indicating antifungal potential. derpharmachemica.com
Table 2: Antifungal Activity of 3-(2-(Benzo[d]thiazol-2-yl)phenoxy)-N-benzylpropanamide Derivatives
| Compound | Antifungal Activity (Zone of Inhibition in mm) against A. niger | Antifungal Activity (Zone of Inhibition in mm) against T. viride | Reference |
|---|---|---|---|
| **4b*** | 12 | 12 | derpharmachemica.com |
| 4a | 15 | 18 | derpharmachemica.com |
| 4c | 14 | 16 | derpharmachemica.com |
| 4d | 16 | 20 | derpharmachemica.com |
*Compound 4b is 3-(2-(Benzo[d]thiazol-2-yl)phenoxy)-N-(2-chlorobenzyl)propanamide. derpharmachemica.com
Evaluation of Enzyme Inhibition in Microbial Metabolic Pathways (e.g., 1-Deoxy-D-xylulose 5-phosphate synthase inhibition)
A key mechanism for the antimicrobial action of some this compound derivatives is the inhibition of essential microbial enzymes. One such target is 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for many bacteria but absent in humans. nih.govuni-saarland.de
A derivative, N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase. evitachem.com Furthermore, N-(2-chlorobenzyl)-substituted hydroxamate, which can be formed from the hydrolysis of related compounds, was identified as a potent inhibitor of DXS with an IC50 value of 1.0 μM. rsc.org This inhibition of DXS disrupts a vital metabolic pathway in bacteria, leading to their growth inhibition. rsc.org
Antineoplastic and Cytotoxic Potential
In addition to their antimicrobial properties, derivatives of this compound have been explored for their potential as anticancer agents. Research in this area has focused on their ability to inhibit key enzymes involved in cancer cell proliferation and to interact with proteins that regulate apoptosis.
Kinase Inhibition Studies (e.g., Cyclin-Dependent Kinase 8, Epidermal Growth Factor Receptor Kinase)
Kinases are critical regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer. ekb.egmdpi.com Consequently, kinase inhibitors are a major focus of anticancer drug development. google.comnih.gov
Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is a transcriptional regulator implicated in various cancers. mdpi.comijbs.com While direct studies on this compound as a CDK8 inhibitor are not prevalent, related heterocyclic compounds have been investigated. For instance, pyrazolopyrimidine derivatives have shown significant antiproliferative effects by inhibiting CDK2. ekb.eg Dual inhibitors of CDK8 and CDK19, such as AS-2863619, have also been developed, demonstrating the therapeutic potential of targeting these kinases. caymanchem.com
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: EGFR is a receptor tyrosine kinase that, when overexpressed, can lead to uncontrolled cell growth and is a common target in cancer therapy. researchgate.net A series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives were synthesized and evaluated for their EGFR inhibition. acs.org One compound, in particular, exhibited potent cytotoxicity against MCF-7 breast cancer cells and significant EGFR inhibition with an IC50 value of 16.89 nM. acs.org This highlights the potential of the propanamide scaffold in designing effective EGFR inhibitors.
Interactions with Apoptosis Regulatory Proteins (e.g., Bcl-2 family proteins)
The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. nih.govbiomolther.org Antiapoptotic members of this family are often overexpressed in cancer cells, promoting their survival. researchgate.net Therefore, compounds that can inhibit these anti-apoptotic proteins are of great interest.
Research has explored the interaction of small molecules with Bcl-2 family proteins. newcastle.edu.aunih.gov While direct evidence for this compound itself is limited, the broader class of compounds is being investigated for their ability to modulate these protein-protein interactions. researchgate.net The goal of such interventions is to disrupt the binding of anti-apoptotic Bcl-2 proteins to pro-apoptotic partners, thereby triggering cancer cell death. biomolther.orgresearchgate.net
Assessment of Cytotoxic Effects on Cancer Cell Lines
Derivatives of this compound have been the subject of research for their potential cytotoxic effects against various cancer cell lines. The structural framework of these compounds, featuring a chlorobenzyl group linked to a propanamide moiety, allows for modifications that can influence their interaction with biological targets, leading to anticancer properties.
Research into compounds with analogous structures has indicated selective cytotoxicity against cancer cells. For instance, the presence of dual chlorination in similar propanamide derivatives is thought to enhance their interaction with biological targets, which may lead to more effective therapeutic outcomes. Studies on quinoxaline-3-propanamides revealed that certain derivatives exhibited significant cytotoxicity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Specifically, compounds 8, 9, and 14 from this series demonstrated higher cytotoxicity than the standard drugs doxorubicin (B1662922) and sorafenib. nih.gov
Further investigations into related structures, such as 7-propanamide benzoxaboroles, have also shown promising results. The phenyl derivative 69 displayed submicromolar inhibitory potency against ovarian (SKOV3), breast (MDA-MB-231), and colon (HCT116) carcinoma cell lines, with low toxicity observed in normal human lung fibroblast cells (WI-38). acs.org This suggests that the propanamide scaffold is a viable backbone for the development of novel anticancer agents. The introduction of different substituents on the propanamide structure has been shown to greatly affect the anticancer activity. nih.govacs.org For example, while the phenyl compound 69 was potent, spacing the phenyl group from the amide bond by one or two carbons resulted in a loss of anticancer potency. acs.org
Table 1: Cytotoxic Activity of Selected Propanamide Derivatives
| Compound | Target Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Quinoxaline-3-propanamide derivatives (8, 9, 14) | HCT-116 (Colon), MCF-7 (Breast) | Higher cytotoxicity than doxorubicin and sorafenib. | nih.gov |
| 7-Propanamide benzoxaborole (69) | SKOV3 (Ovarian), MDA-MB-231 (Breast), HCT116 (Colon) | Submicromolar inhibitory potency. | acs.org |
| N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide | - | Investigated for potential as an anticancer agent. | smolecule.com |
Anti-inflammatory Properties of this compound Analogues
Analogues of this compound have been explored for their anti-inflammatory potential, primarily through their interaction with cyclooxygenase (COX) enzymes. sarpublication.com The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit COX enzymes, which are key to the production of prostaglandins (B1171923) involved in inflammation. acs.org
Studies on pyridazinone derivatives, which share structural similarities with propanamides, have shown that these compounds can act as potent and selective COX-2 inhibitors. sarpublication.com For example, amide derivatives of [6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone]acetic acid have been developed as analgesic and anti-inflammatory agents. sarpublication.com Similarly, [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl] acetamide (B32628) and propanamides have demonstrated potential analgesic activity through the dual inhibition of COX and 5-lipoxygenase (LOX) enzymes. sarpublication.com
The development of selective COX-2 inhibitors is a significant area of research because the COX-2 isoform is typically induced during inflammation, while the COX-1 isoform is involved in maintaining normal physiological functions. acs.orgmdpi.com Selective inhibition of COX-2 is therefore hypothesized to provide anti-inflammatory benefits with fewer gastrointestinal side effects associated with non-selective NSAIDs. acs.org
Investigation of Cyclooxygenase-2 (COX-2) Enzyme Interaction
The interaction with the cyclooxygenase-2 (COX-2) enzyme is a key mechanism for the anti-inflammatory activity of many compounds. acs.org Research has focused on designing molecules that selectively inhibit COX-2 over COX-1 to reduce side effects. acs.org
While direct studies on this compound itself are limited in the provided results, research on structurally related compounds provides insight into potential COX-2 inhibitory activity. For instance, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6Hpyridazin-1-yl)- propanamides were tested for their anti-inflammatory activities, with some compounds showing potency greater than aspirin. sarpublication.com Vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors. sarpublication.com One such example is ABT-963, which has a high selectivity ratio for COX-2 over COX-1 and demonstrates significant oral anti-inflammatory activity. sarpublication.com
The design of novel COX-2 inhibitors often involves modifying existing NSAID structures. For example, new sets of ibuprofen (B1674241) and indomethacin (B1671933) conjugates have been synthesized and shown to have significant anti-inflammatory properties and selectivity for COX-2. mdpi.com Docking studies of novel imidazole (B134444) derivatives revealed that specific substitutions could lead to effective hydrogen bonding with key residues in the COX-2 active site, such as Arg513, resulting in potent and selective inhibition. brieflands.com
Table 2: COX-2 Inhibitory Activity of Selected Propanamide Analogues and Related Compounds
| Compound Class | Key Findings | Reference |
|---|---|---|
| Pyridazinone propanamides | Showed potential analgesic and anti-inflammatory activity. | sarpublication.com |
| Vicinally disubstituted pyridazinones (e.g., ABT-963) | Potent and selective COX-2 inhibitors. | sarpublication.com |
| Imidazole derivatives (e.g., compound 5b) | Potent and selective COX-2 inhibitor with an IC50 of 0.71 µM. | brieflands.com |
Herbicidal and Pesticidal Applications in Agricultural Chemistry
This compound and its derivatives have been investigated for their potential use in agriculture as herbicides and pesticides. smolecule.comresearchgate.net The biological activity of these compounds makes them candidates for controlling weeds and pests.
Research indicates that N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide has been studied for its herbicidal properties and potential application as a pesticide. smolecule.com The propanamide structure is found in various commercial herbicides. For example, aryloxyphenoxypropionic acid (APP) herbicides, which are structurally related to propanamides, are known inhibitors of acetyl-CoA carboxylase (ACCase), a crucial enzyme in plants. researchgate.net
The synthesis of novel N-arylmethyl 2-(4-aryloxyphenoxy) propionamide (B166681) compounds has yielded derivatives with potent herbicidal activity. For instance, compound 2b , (R)-(+)-N-[(6-chloropyridin-3-yl)methyl]- 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin- 2-yl]oxy}phenoxy)-propanamide, was found to be more effective against certain grass weeds than the commercial herbicide metamifop (B125954). researchgate.net Similarly, other studies on N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives have produced compounds with significantly higher efficacy against weeds like Digitaria sanguinalis and Echinochloa crus-galli compared to the commercial herbicide clodinafop-propargyl (B133425). jlu.edu.cn
Furthermore, propanamide, 2-hydroxy-N,N-dimethyl- has been approved as an inert ingredient (solvent/co-solvent) in pesticide formulations, indicating the utility of the propanamide chemical class in agricultural products. federalregister.gov The structure-activity relationship is critical, with the steric configuration of these molecules influencing their herbicidal effectiveness. researchgate.net
Table 3: Herbicidal Activity of Selected Propanamide Derivatives
| Compound | Target Weed(s) | Efficacy | Reference |
|---|---|---|---|
| (R)-(+)-N-[(6-chloropyridin-3-yl)methyl]- 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin- 2-yl]oxy}phenoxy)-propanamide (2b) | Digitaria sanguinalis, Echinochloa crus-galli | More effective than metamifop against D. sanguinalis (IC50=15.4 g/ha vs 31.9 g/ha). | researchgate.net |
| (R)-N-(propargyloxy)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanamide (1m) | Digitaria sanguinalis, Echinochloa crus-galli | More effective than clodinafop-propargyl (IC50=6.8 and 6.5 g/ha vs 46.5 and 14.6 g/ha, respectively). | jlu.edu.cn |
| (R)-N-(allyloxy)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanamide (1r) | Digitaria sanguinalis, Echinochloa crus-galli | More effective than clodinafop-propargyl (IC50=7.4 and 6.0 g/ha vs 46.5 and 14.6 g/ha, respectively). | jlu.edu.cn |
Advanced Analytical Characterization in N 2 Chlorobenzyl Propanamide Research
Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)
FT-IR Spectroscopy: The FT-IR spectrum of N-(2-chlorobenzyl)propanamide exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule. A strong absorption peak is typically observed around 1650 cm⁻¹, which is indicative of the C=O stretching vibration of the amide group. vulcanchem.com The N-H stretching vibration of the secondary amide usually appears as a distinct band in the region of 3300-3100 cm⁻¹. Furthermore, vibrations associated with the aromatic ring and the C-Cl bond can be identified in the fingerprint region of the spectrum.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly useful for observing vibrations of non-polar bonds. For this compound, key Raman signals would include those from the aromatic C-H stretching and ring vibrations, as well as the C-C backbone of the propanamide moiety. csircentral.netresearchgate.net The combination of both FT-IR and FT-Raman allows for a more complete assignment of the vibrational modes of the molecule. uantwerpen.be
Below is an interactive data table summarizing the key vibrational frequencies for this compound.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
| N-H Stretch | ~3300-3100 | - |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2980-2850 | ~2980-2850 |
| C=O Stretch (Amide I) | ~1650 | ~1650 |
| N-H Bend (Amide II) | ~1550 | - |
| C-Cl Stretch | ~750 | ~750 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. rsc.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for each type of proton. The aromatic protons on the 2-chlorobenzyl group typically appear as a complex multiplet in the range of δ 7.2–7.5 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and the aromatic ring resonate as a doublet around δ 4.5 ppm, coupled to the N-H proton. The ethyl group of the propanamide moiety gives rise to a triplet for the terminal methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-), with their exact chemical shifts depending on the solvent. The amide proton (N-H) usually appears as a broad singlet or a triplet. vulcanchem.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the amide group is typically observed around δ 172-174 ppm. rsc.org The carbons of the 2-chlorobenzyl group will have distinct chemical shifts influenced by the chlorine substituent and their position on the aromatic ring. The aliphatic carbons of the propanamide chain will also show characteristic signals.
An interactive data table of typical NMR chemical shifts for this compound is presented below.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Amide (C=O) | - | ~173 |
| Aromatic (C-Cl) | - | ~134 |
| Aromatic (CH) | ~7.2-7.4 | ~127-130 |
| Benzyl (B1604629) (CH₂) | ~4.5 | ~42 |
| Propanamide (CH₂) | ~2.3 | ~30 |
| Propanamide (CH₃) | ~1.2 | ~10 |
| Amide (NH) | ~8.0 (broad) | - |
Mass Spectrometry Techniques (MS, High-Resolution MS, Tandem MS) for Molecular Identification and Impurity Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying impurities.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement of the molecular ion, allowing for the determination of the exact elemental formula. This is crucial for confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass. For instance, the calculated mass for the protonated molecule [M+H]⁺ can be confirmed with high accuracy. vulcanchem.com
Tandem Mass Spectrometry (MS/MS): Tandem MS is used to obtain structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. The fragmentation pattern can help to confirm the connectivity of the molecule. Common fragmentation pathways for this compound would include cleavage of the amide bond and loss of the chlorobenzyl group. This technique is also invaluable for the sensitive and selective detection of impurities, even at trace levels.
A summary of expected mass spectral data is provided in the interactive table below.
| Technique | Information Obtained | Expected m/z Values |
| MS (EI) | Molecular Weight, Isotopic Pattern | [M]⁺, [M+2]⁺ |
| HRMS | Exact Mass, Elemental Formula | Precise m/z of [M+H]⁺ |
| Tandem MS (MS/MS) | Structural Fragments, Impurity Identification | Fragment ions corresponding to key structural motifs |
X-ray Diffraction Analysis (Single-Crystal and Powder X-ray Diffraction) for Solid-State Structure
X-ray diffraction techniques are essential for determining the three-dimensional arrangement of atoms and molecules in the solid state.
Single-Crystal X-ray Diffraction (SXRD): When suitable single crystals can be grown, SXRD provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.net This technique allows for the precise determination of the conformation of the molecule and its packing in the crystal lattice.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form. PXRD is valuable for identifying different polymorphs (different crystal structures of the same compound), which can have different physical properties.
The table below summarizes the applications of X-ray diffraction in the analysis of this compound.
| Technique | Application | Key Findings |
| Single-Crystal X-ray Diffraction | Absolute structure determination | Bond lengths, bond angles, intermolecular interactions |
| Powder X-ray Diffraction | Phase identification, polymorphism | Characteristic diffraction pattern for each crystalline form |
Chromatographic Methods (HPLC, LC-MS) for Purity Assessment and Stability Studies
Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring its stability under various conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating this compound from impurities. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The retention time of the compound is a key parameter for its identification. By integrating the peak area, the purity of the sample can be accurately quantified.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective analytical method. LC-MS allows for the simultaneous separation and identification of the main compound and any impurities. This is particularly useful for stability studies, where degradation products can be identified by their mass-to-charge ratio. researchgate.net
The following interactive table outlines the use of chromatographic methods for this compound.
| Technique | Purpose | Typical Conditions |
| HPLC | Purity Assessment | Reversed-phase C18 column, Acetonitrile/Water mobile phase |
| LC-MS | Impurity Identification, Stability Studies | HPLC coupled to a mass spectrometer |
Spectrophotometric Analytical Techniques for Quantitative and Qualitative Analysis
Spectrophotometric methods, particularly UV-Visible spectroscopy, can be used for both qualitative and quantitative analysis of this compound.
UV-Visible Spectroscopy: The presence of the aromatic ring in this compound results in absorption of ultraviolet light. The UV-Vis spectrum will show characteristic absorption maxima (λmax) that can be used for qualitative identification. csircentral.netresearchgate.net For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the concentration of an unknown sample can then be determined from its absorbance.
This table summarizes the spectrophotometric analysis of this compound.
| Technique | Analysis Type | Principle |
| UV-Visible Spectroscopy | Qualitative & Quantitative | Measurement of UV light absorption by the aromatic ring |
Emerging Research Directions and Applications of N 2 Chlorobenzyl Propanamide
Innovations in Agrochemistry and Crop Protection
The field of agrochemistry is continually searching for new active ingredients to ensure food security through effective crop protection. The chemical structure of N-(2-chlorobenzyl)propanamide contains features common to many commercial pesticides and herbicides.
Detailed Research Findings: While direct studies on this compound are limited, research into structurally related compounds provides a strong rationale for its investigation as an agrochemical. For instance, compounds containing chloroacetamide and propanamide backbones are known to possess herbicidal activity, often by inhibiting lipid synthesis in weeds. ekb.eg Specifically, a related molecule, N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide, has been investigated for its potential herbicidal and pesticidal properties. smolecule.com The presence of the chlorobenzyl group in this compound is significant, as halogenated aromatic rings are a key feature in many agrochemicals, contributing to their biological activity and environmental persistence.
Future research could focus on screening this compound and its derivatives for activity against various weeds and pests. jlu.edu.cn Structure-activity relationship (SAR) studies could optimize its efficacy, selectivity, and environmental profile, potentially leading to the development of a new class of crop protection agents.
Prospects in Medicinal Chemistry and Drug Discovery Programs
The propanamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. Combined with a chlorinated benzyl (B1604629) group—a common substituent used by medicinal chemists to enhance pharmacological properties—this compound represents a promising starting point for drug discovery programs.
Detailed Research Findings: Analogous compounds are being actively explored for their therapeutic potential. For example, research into 3-chloro-N-(2-chlorobenzyl)propanamide suggests that this class of molecules may possess anticancer and antimicrobial properties. It is hypothesized that the chlorinated benzyl group can enhance the binding affinity of the molecule to biological targets like enzymes or receptors. Furthermore, other complex propanamide derivatives containing a chlorobenzyl group are being investigated as potential anticancer agents, targeting pathways involved in cell proliferation. smolecule.comevitachem.comnih.gov
The introduction of a chlorine atom into a drug candidate can profoundly affect its pharmacokinetic parameters, such as metabolic stability and half-life. mdpi.com Given these precedents, this compound is a candidate for investigation against a variety of diseases. Future research would likely involve synthesizing a library of derivatives and screening them for activity in various disease models, including cancer, inflammation, and infectious diseases.
Utilization as Key Synthetic Intermediates in Organic Synthesis
The chemical reactivity of this compound makes it a valuable building block for creating more complex molecules. Its amide bond and chlorinated aromatic ring offer specific sites for chemical transformation.
Detailed Research Findings: The synthesis of this compound itself would likely proceed via a standard nucleophilic acyl substitution, reacting 2-chlorobenzylamine (B130927) with propanoyl chloride in the presence of a base. mdpi.com This straightforward synthesis makes it an accessible intermediate.
Once formed, the compound can undergo several key reactions:
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 2-chlorobenzylamine and propanoic acid, both of which are useful starting materials in other synthetic processes. smolecule.com
Amide Reduction: The carbonyl group of the amide can be reduced using a reducing agent like a borane-tetrahydrofuran (B86392) complex to form the corresponding secondary amine, N-(2-chlorobenzyl)propan-1-amine. This transformation is a common strategy for producing substituted amines.
Aromatic Ring Substitution: The chlorine atom on the benzyl ring can potentially be replaced through nucleophilic aromatic substitution reactions, or the ring itself can be further functionalized, allowing for the creation of a diverse array of derivatives.
These potential transformations position this compound as a versatile intermediate for academic and industrial organic synthesis.
Development of Novel Materials with Diverse Functional Properties
The application of organic compounds in materials science is a rapidly expanding field. The structural characteristics of this compound suggest it could be incorporated into novel materials with unique functional properties.
Detailed Research Findings: While specific research into the material applications of this compound is not yet documented, the properties of related compounds offer insight into its potential. For instance, amides are capable of forming strong intermolecular hydrogen bonds, which can significantly influence the mechanical and thermal properties of a material.
There is speculation that similar chlorinated amide compounds could be incorporated into polymers to enhance properties like thermal stability or mechanical strength. vulcanchem.com The presence of the chlorine atom could also impart flame-retardant properties to materials. Furthermore, research into other organic molecules containing similar functional groups has explored their use in developing materials with nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optoelectronics. The investigation of this compound in polymer science or as a component in functional organic materials remains a compelling, unexplored research avenue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
